

5-Chloro-2-hydroxy-4-methoxybenzoic acid CAS number and synonyms

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Compound of Interest

Compound Name: *5-Chloro-2-hydroxy-4-methoxybenzoic acid*

Cat. No.: *B8013351*

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Technical Guide: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Core Identity & Synthetic Methodology

Compound Identity & Nomenclature

This compound is a tri-substituted benzene derivative, functioning as a chlorinated analog of 4-methoxysalicylic acid. It serves as a critical scaffold in the synthesis of benzoxazepines and substituted benzamides.

Attribute	Detail
Chemical Name	5-Chloro-2-hydroxy-4-methoxybenzoic acid
CAS Number	1378866-39-7
Synonyms	5-Chloro-4-methoxysalicylic acid; 5-Chloro-p-anisic acid derivative
Molecular Formula	C ₈ H ₇ ClO ₄
Molecular Weight	202.59 g/mol
SMILES	<chem>COc1cc(O)c(C(=O)O)cc1Cl</chem>
InChI Key	CWAVFSFCVCDDEM-UHFFFAOYSA-N

Structural Analysis

The molecule features three distinct functional groups on the benzene ring:

- Carboxylic Acid (C1): Electron-withdrawing, meta-directing.
- Hydroxyl Group (C2): Strong electron-donating, ortho/para-directing.
- Methoxy Group (C4): Strong electron-donating, ortho/para-directing.
- Chlorine Atom (C5): Weakly deactivating, ortho/para-directing.

The C5 position is thermodynamically favored for electrophilic substitution (chlorination) because it is para to the strong -OH donor and ortho to the -OCH₃ donor, while being less sterically hindered than the C3 position (which is flanked by two oxygenated substituents).

Physicochemical Profile

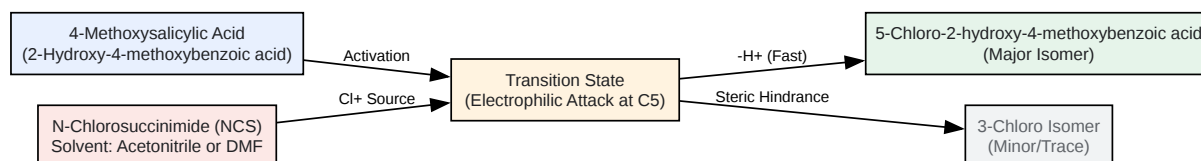
Note: Specific experimental values for this CAS are rare in open literature; data below reflects calculated properties and robust analogs (e.g., 5-chlorosalicylic acid).

Property	Value / Description
Physical State	Off-white to pale yellow crystalline solid
Melting Point	Predicted: 165–175 °C (Analog 5-chlorosalicylic acid mp: 172 °C)
Solubility	Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1][2]
pKa (Acid)	~2.8 (Carboxylic acid, enhanced acidity due to ortho-Cl/OH H-bonding)
pKa (Phenol)	~10.5
LogP	~2.2 (Lipophilic)

Synthetic Methodology

The most reliable route to **5-Chloro-2-hydroxy-4-methoxybenzoic acid** is the regioselective chlorination of 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).

Reaction Scheme (Graphviz)



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Caption: Regioselective chlorination pathway targeting the C5 position via N-Chlorosuccinimide (NCS).

Protocol: Chlorination via N-Chlorosuccinimide (NCS)

This method avoids the harsh conditions of sulfuryl chloride (SO₂Cl₂) and minimizes over-chlorination.

Reagents:

- Starting Material: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)
- Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)
- Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or catalytic H₂SO₄ (optional)
- Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol of 2-hydroxy-4-methoxybenzoic acid in 25 mL of dry Acetonitrile. Ensure complete solvation; mild heating (35 °C) may be required.
- Addition: Cool the solution to 0–5 °C. Add NCS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[3][4]
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.
- Work-up:
 - Filter the precipitate.[1]
 - Wash the cake with cold water (2 x 20 mL) to remove succinimide byproducts.
 - Recrystallize from Ethanol/Water or Toluene if high purity (>98%) is required.

Validation Criteria:

- HPLC: Single peak at purity >95%.
- Appearance: Product should be white/off-white. Yellowing indicates oxidation or polychlorination.

Analytical Characterization

Confirming the position of the chlorine atom is critical. The C5-chloro substitution pattern yields a specific ^1H -NMR signature.

Nucleus	Signal	Interpretation
^1H NMR (DMSO- d_6)	δ 11.0 (br s, 1H)	Carboxylic Acid (-COOH)
δ 10.2 (s, 1H)	Phenolic Hydroxyl (-OH)	
δ 7.6–7.8 (s, 1H)	H6 Proton: Deshielded by ortho-COOH and ortho-Cl. Appears as a singlet (no ortho coupling).	
δ 6.5–6.7 (s, 1H)	H3 Proton: Shielded by ortho-OH and ortho-OCH $_3$. Appears as a singlet.	
δ 3.85 (s, 3H)	Methoxy (-OCH $_3$)	

Diagnostic Logic: If chlorination occurred at C3, the H5 and H6 protons would show ortho-coupling (doublets, $J \approx 8$ Hz). The presence of two singlets in the aromatic region confirms the para-relationship of the remaining protons (H3 and H6), validating the 5-chloro structure.

Applications in Drug Development

This compound is primarily utilized as a scaffold for synthesizing bioactive small molecules.

- Benzoxazepine Synthesis:
 - Used as a precursor for 4,1-benzoxazepines. The carboxylic acid and hydroxyl groups allow for cyclization reactions with amino alcohols or halo-ketones.
- Metoclopramide Analogs:
 - Serves as a structural analog to the 4-amino-5-chloro-2-methoxybenzoic acid intermediate used in Metoclopramide production. Modifications at the 4-position (OH vs NH $_2$) alter the

lipophilicity and receptor binding profiles of the final drug candidates.

- Anthelmintic Research:
 - Halogenated salicylates are frequently explored for anti-parasitic activity (e.g., closantel analogs).

Safety & Handling (MSDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[5][6]
Eye Irritation	H319	Causes serious eye irritation. [5][6]
STOT-SE	H335	May cause respiratory irritation.[5]

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory during handling to prevent mucosal irritation.
- Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

References

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